molecular formula C5H5BClNO2 B151797 (5-Chloropyridin-3-yl)boronic acid CAS No. 872041-85-5

(5-Chloropyridin-3-yl)boronic acid

Cat. No.: B151797
CAS No.: 872041-85-5
M. Wt: 157.36 g/mol
InChI Key: NJXYBTMCTZAUEE-UHFFFAOYSA-N
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Description

(5-Chloropyridin-3-yl)boronic acid, also known as 5-chloro-3-pyridylboronic acid, is a boronic acid derivative that has been widely used in various scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and other polar solvents. It is a versatile compound that can be used for a variety of purposes, including as a catalyst, a reagent, and a synthetic intermediate.

Scientific Research Applications

  • Synthesis of Halopyridinylboronic Acids and Esters : (5-Chloropyridin-3-yl)boronic acid plays a role in the synthesis of various halopyridinylboronic acids and esters. These compounds are synthesized via regioselective halogen–metal exchange and are used in Pd-catalyzed coupling with arylhalides, allowing the production of new pyridine libraries (Bouillon et al., 2003).

  • Creation of Highly Functionalized Heteroarylpyridines : The compound is utilized in Suzuki–Miyaura cross-coupling reactions to produce highly functionalized heteroarylpyridine derivatives. This process has been shown to yield novel compounds with potential applications in various fields of chemistry (Smith et al., 2008).

  • Boronic Acid Catalysis : Boronic acid, including derivatives like this compound, is used in catalysis, demonstrating its versatility in organic reactions and molecular recognition. This research underlines the potential for boronic acid catalysis in various chemical processes (Hashimoto et al., 2015).

  • Development of Fluorescent Chemosensors : The interaction of boronic acids with other compounds is being exploited in the development of fluorescent sensors for detecting carbohydrates and bioactive substances. This highlights the compound's role in advancing sensing technology (Huang et al., 2012).

  • Formation of Single-Boron Complexes : Research on boron(III) insertion into specific porphyrins, including those related to this compound, contributes to the understanding of complex molecular structures and their potential applications (Młodzianowska et al., 2007).

  • Biomedical Applications : Boronic acid compounds, including this compound derivatives, are being explored for potential biomedical applications. This includes enzyme inhibition, cancer therapy, and biological labeling (Yang et al., 2003).

  • Polymer Development for Biomedical Use : Boronic acid-containing polymers, which may include this compound derivatives, are being developed for various biomedical applications, such as treatment for HIV, obesity, diabetes, and cancer (Cambre & Sumerlin, 2011).

Safety and Hazards

“(5-Chloropyridin-3-yl)boronic acid” is classified under the GHS07 hazard class . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/eye protection/face protection (P280) .

Mechanism of Action

Target of Action

The primary target of (5-Chloropyridin-3-yl)boronic acid is the orexin-2 receptor . This receptor plays a crucial role in regulating arousal, wakefulness, and appetite.

Mode of Action

This compound interacts with the orexin-2 receptor, leading to changes in the receptor’s activity

Biochemical Pathways

The compound affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By interacting with the orexin-2 receptor, it can influence the activity of neurons in this system and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are related to its influence on the orexinergic system . By modulating the activity of the orexin-2 receptor, it can potentially affect sleep-wake cycles and other physiological processes regulated by this system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by the physiological environment, including pH and the presence of other biomolecules.

Properties

IUPAC Name

(5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXYBTMCTZAUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602590
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872041-85-5
Record name (5-Chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyridine-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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